An In-depth Technical Guide to Sodium Propane-2-sulfinate: Chemical Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to Sodium Propane-2-sulfinate: Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium propane-2-sulfinate, a member of the versatile class of organosulfur compounds, has emerged as a significant building block in modern organic synthesis. Its unique reactivity profile allows it to serve as a potent nucleophile and a precursor to sulfonyl radicals, enabling the construction of a diverse array of sulfur-containing molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of sodium propane-2-sulfinate, with a particular focus on its utility in the formation of sulfones and sulfonamides—key functional groups in numerous pharmaceutical agents. This document is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, offering both fundamental knowledge and practical insights into the application of this important reagent.
Introduction: The Versatility of Sodium Sulfinates
Sodium sulfinates (RSO₂Na) are a class of organosulfur compounds characterized by their stability, ease of handling, and remarkable versatility in chemical reactions.[1][2][3] Unlike their more reactive counterparts, such as sulfonyl chlorides, sodium sulfinates are typically bench-stable, crystalline solids with low toxicity, making them highly attractive reagents in both academic and industrial settings. Their multifaceted reactivity allows them to participate in a wide range of transformations, acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions.[1][2][3] This adaptability has led to their widespread use in the synthesis of a variety of organosulfur compounds, including thiosulfonates, sulfides, and, most notably, sulfones and sulfonamides.[1]
Sodium propane-2-sulfinate, with its isopropyl group, offers a specific and valuable building block for the introduction of the isopropylsulfonyl moiety into organic molecules. This particular structural motif can be found in a range of biologically active compounds, highlighting the importance of this reagent in medicinal chemistry and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. This section details the known properties of sodium propane-2-sulfinate.
Identifiers and General Properties
| Property | Value | Source |
| Chemical Name | sodium;propane-2-sulfinate | PubChem[4] |
| CAS Number | 4160-19-4 | PubChem[4] |
| Molecular Formula | C₃H₇NaO₂S | PubChem[4] |
| Molecular Weight | 130.14 g/mol | PubChem[4] |
| Appearance | White to off-white powder (typical for sodium sulfinates) | General knowledge |
| Storage | Store in a cool, dry place, sealed from moisture.[5] | BLD Pharm[5] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The six methyl protons would appear as a doublet due to coupling with the single methine proton. The methine proton would, in turn, appear as a septet due to coupling with the six methyl protons. The chemical shifts would be in the aliphatic region of the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the two different carbon environments: one for the two equivalent methyl carbons and another for the methine carbon. The chemical shift of the methine carbon would be further downfield due to its attachment to the sulfur atom.[6]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfinate group, typically found in the region of 1000-1100 cm⁻¹.
Solubility
The solubility of a reagent is a critical factor in designing a chemical reaction. Sodium propane-2-sulfinate, being an ionic salt, is expected to be soluble in polar solvents such as water and to a lesser extent in polar organic solvents like alcohols. Its solubility in nonpolar organic solvents is likely to be limited.[7]
Structure and Bonding
The structure and bonding of sodium propane-2-sulfinate are key to understanding its reactivity. The sulfinate anion, [CH(CH₃)₂SO₂]⁻, features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to the isopropyl group. The negative charge is delocalized across the two oxygen atoms and the sulfur atom, creating a resonance-stabilized anion. This delocalization contributes to the stability of the compound. The sodium cation (Na⁺) forms an ionic bond with the sulfinate anion.
Caption: Structure of Sodium Propane-2-sulfinate.
Chemical Reactivity and Synthetic Applications
Sodium propane-2-sulfinate is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-sulfur bonds. Its reactivity can be broadly categorized into two main pathways: nucleophilic substitution and radical addition.
Nucleophilic Sulfonylation: Synthesis of Sulfones
As a potent nucleophile, the sulfinate anion can readily participate in SN2 reactions with a variety of electrophiles, most commonly alkyl halides, to form sulfones. This reaction is a straightforward and widely used method for introducing the isopropylsulfonyl group into a molecule.
Reaction Scheme:
Caption: General scheme for sulfone synthesis.
This transformation is highly valuable in medicinal chemistry, as the sulfone moiety is a common feature in many pharmaceutical compounds due to its metabolic stability and ability to act as a hydrogen bond acceptor.
Synthesis of Sulfonamides
Sulfonamides are another class of compounds that are of great importance in the pharmaceutical industry, with applications ranging from antibiotics to diuretics. Sodium propane-2-sulfinate can be used to synthesize sulfonamides through various methods, often involving an initial oxidation to a more reactive species or through metal-catalyzed coupling reactions with amines.[1]
Reaction Scheme for Iodine-Mediated Sulfonamide Synthesis:
Caption: Iodine-mediated synthesis of sulfonamides.
Radical Reactions
Under appropriate conditions, sodium propane-2-sulfinate can act as a precursor to the isopropylsulfonyl radical. These radicals can then participate in a variety of addition reactions with alkenes and alkynes, providing a powerful method for the formation of vinyl and alkyl sulfones.[1]
Experimental Protocol: Synthesis of an Alkyl Sulfone
To provide a practical, field-proven example of the utility of sodium propane-2-sulfinate, the following is a detailed, step-by-step protocol for the synthesis of an alkyl sulfone via nucleophilic substitution. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Objective: To synthesize benzyl isopropyl sulfone from sodium propane-2-sulfinate and benzyl bromide.
Materials:
-
Sodium propane-2-sulfinate
-
Benzyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium propane-2-sulfinate (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to dissolve the sodium propane-2-sulfinate.
-
To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (benzyl bromide) is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure benzyl isopropyl sulfone.
Workflow Diagram:
Caption: Experimental workflow for sulfone synthesis.
Safety and Handling
Sodium propane-2-sulfinate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse thoroughly with water.
-
Storage: Keep the container tightly sealed and store in a dry place to prevent hydrolysis.[5]
Conclusion
Sodium propane-2-sulfinate is a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and diverse reactivity make it an excellent choice for the introduction of the isopropylsulfonyl moiety into a wide range of organic molecules. The ability to readily form sulfones and sulfonamides, which are key functional groups in many pharmaceuticals, underscores its importance in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, structure, and synthetic applications, along with a practical experimental protocol, to aid researchers in harnessing the full potential of this important building block.
References
-
PubChem. (n.d.). Sodium propane-2-sulfinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sodium propane-2-sulfinate | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4160-19-4|Sodium propane-2-sulfinate|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
